molecular formula C27H33ClF3N3O6S B12370223 Trifluoperazine N-glucuronide (chloride)

Trifluoperazine N-glucuronide (chloride)

Cat. No.: B12370223
M. Wt: 620.1 g/mol
InChI Key: AGNWBSBDYUBKFD-CCBWYJQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoperazine N-glucuronide (chloride) is a metabolite of the antipsychotic agent trifluoperazine. It is formed through the action of the enzyme uridine diphosphate glucuronosyltransferase isoform UGT1A4. This compound is primarily studied for its role in drug metabolism and its interactions with various enzymes in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoperazine N-glucuronide (chloride) is synthesized from trifluoperazine through a glucuronidation reaction catalyzed by the enzyme uridine diphosphate glucuronosyltransferase isoform UGT1A4. The reaction typically involves the use of uridine diphosphate glucuronic acid as a co-substrate. The reaction conditions include maintaining an appropriate pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of trifluoperazine N-glucuronide (chloride) involves the use of recombinant uridine diphosphate glucuronosyltransferase isoform UGT1A4 expressed in suitable host cells, such as human embryonic kidney cells. The cells are cultured in bioreactors, and the glucuronidation reaction is carried out under controlled conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Trifluoperazine N-glucuronide (chloride) primarily undergoes glucuronidation reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific enzymes and cofactors .

Common Reagents and Conditions:

Major Products: The major product of the glucuronidation reaction is trifluoperazine N-glucuronide (chloride) itself. Oxidation and reduction reactions can lead to various hydroxylated or reduced derivatives of trifluoperazine .

Scientific Research Applications

Trifluoperazine N-glucuronide (chloride) has several scientific research applications:

Mechanism of Action

Trifluoperazine N-glucuronide (chloride) exerts its effects by interacting with the enzyme uridine diphosphate glucuronosyltransferase isoform UGT1A4. This interaction leads to the formation of glucuronide conjugates, which are more water-soluble and can be more easily excreted from the body. The molecular targets include the active site of the enzyme, where the glucuronidation reaction takes place .

Comparison with Similar Compounds

Uniqueness: Trifluoperazine N-glucuronide (chloride) is unique due to its specific formation from trifluoperazine and its interactions with uridine diphosphate glucuronosyltransferase isoform UGT1A4. This specificity makes it a valuable compound for studying the metabolism of trifluoperazine and its effects on drug interactions and enzyme kinetics .

Properties

Molecular Formula

C27H33ClF3N3O6S

Molecular Weight

620.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylic acid;chloride

InChI

InChI=1S/C27H32F3N3O6S.ClH/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30;/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3;1H/t21-,22-,23+,24-,25+;/m0./s1

InChI Key

AGNWBSBDYUBKFD-CCBWYJQXSA-N

Isomeric SMILES

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O.[Cl-]

Canonical SMILES

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)O)O)O)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.